2'-(3-Fluorobenzyloxy)acetophenone

Descripción general

Descripción

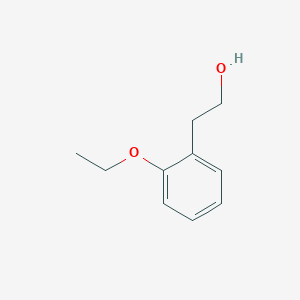

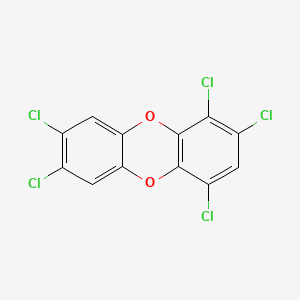

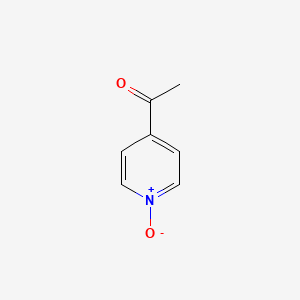

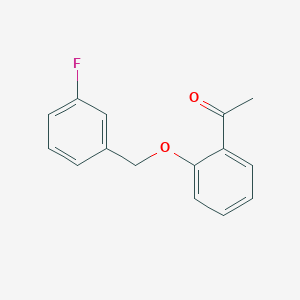

2’-(3-Fluorobenzyloxy)acetophenone is a biochemical used for proteomics research . It has the molecular formula C15H13FO2 and a molecular weight of 244.26 .

Synthesis Analysis

Acetophenone, the base compound for 2’-(3-Fluorobenzyloxy)acetophenone, has been utilized in the synthesis of many heterocyclic compounds . It is commercially available or readily accessible and hence is an ideal synthon for multicomponent reactions including the three- and four-component reactions . A catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced .Chemical Reactions Analysis

Acetophenone, the base compound, has been utilized in the synthesis of many heterocyclic compounds . It is used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . A catalyst-free method for the α-bromination of acetophenones has been introduced .Physical And Chemical Properties Analysis

2’-(3-Fluorobenzyloxy)acetophenone has a molecular weight of 244.26 . More detailed physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Catalytic Activity and Reaction Mechanisms

2'-(3-Fluorobenzyloxy)acetophenone and related compounds have been explored for their potential in catalyzing various chemical reactions, contributing to the synthesis of valuable chemical entities. For instance, the reaction of acetophenone derivatives with specific catalysts has been studied to understand the formation of complex structures through processes like CH activation. Such reactions are fundamental in creating intermediates for further chemical synthesis, offering pathways to develop new materials, pharmaceuticals, and industrial chemicals (Esteruelas et al., 2003).

Organic Synthesis and Material Science

The synthesis of 3-oxo quinolines using lignin models and 2-aminobenzyl alcohols, where phenoxy acetophenones serve as precursors, highlights the utility of acetophenone derivatives in creating heterocyclic compounds. These compounds have significant applications in pharmaceuticals, agrochemicals, and material science, pointing to the broad utility of acetophenone derivatives in organic synthesis (Zhang et al., 2023).

Enzymatic Studies and Biotechnology

Research on the biological Baeyer–Villiger oxidation of acetophenones, including fluorinated derivatives, using 19F nuclear magnetic resonance (NMR), has provided insights into enzymatic processes and their applications in biotechnology. Such studies help in understanding the metabolic pathways of acetophenone derivatives and their potential in producing industrially relevant chemicals through biotransformations (Moonen et al., 2001).

Green Chemistry and Sustainable Processes

The development of green and sustainable chemical processes is another area where acetophenone derivatives, including 2'-(3-Fluorobenzyloxy)acetophenone, find application. Studies focusing on the acylation of resorcinol with acetic acid, avoiding hazardous chemicals and wasteful practices, exemplify the role of these compounds in promoting environmentally friendly chemical syntheses (Yadav & Joshi, 2002).

Pharmaceutical Synthesis

Acetophenone derivatives are also pivotal in the synthesis of pharmaceutical compounds. For example, the asymmetric glycolate alkylation using a protected acetophenone surrogate under solid-liquid phase-transfer conditions demonstrates the utility of these compounds in creating enantioselective syntheses of drugs and other bioactive molecules (Andrus et al., 2005).

Propiedades

IUPAC Name |

1-[2-[(3-fluorophenyl)methoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-11(17)14-7-2-3-8-15(14)18-10-12-5-4-6-13(16)9-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKCWZGAIDGWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374571 | |

| Record name | 2'-(3-Fluorobenzyloxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(3-Fluorobenzyloxy)acetophenone | |

CAS RN |

845823-26-9 | |

| Record name | 2'-(3-Fluorobenzyloxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.